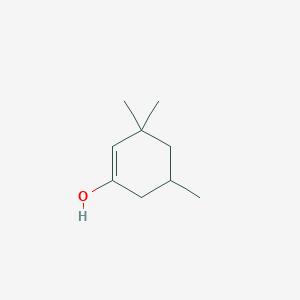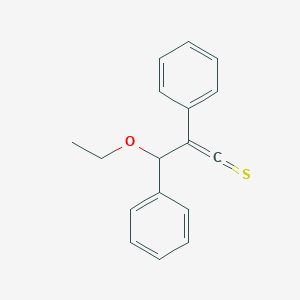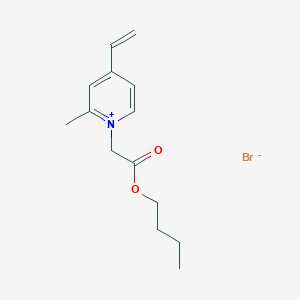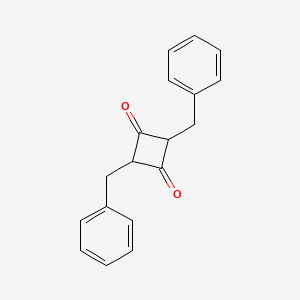
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a sulfinyl group attached to a dimethylhex-3-yne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene typically involves multi-step organic reactions. One common approach is the chlorination of a precursor benzene derivative, followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The dimethylhex-3-yne chain can be introduced via alkyne coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The chloro groups can be reduced to hydrogen atoms.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene.
Reduction: Formation of 1-Hydro-4-(2-hydro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and sulfinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-thio)benzene: Similar structure but with a thio group instead of a sulfinyl group.
1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-oxy)benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chloro and sulfinyl groups on the benzene ring and the alkyne chain makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
94453-70-0 |
|---|---|
Molekularformel |
C14H16Cl2OS |
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1-chloro-4-(2-chloro-5,5-dimethylhex-3-ynyl)sulfinylbenzene |
InChI |
InChI=1S/C14H16Cl2OS/c1-14(2,3)9-8-12(16)10-18(17)13-6-4-11(15)5-7-13/h4-7,12H,10H2,1-3H3 |
InChI-Schlüssel |
DPMOUVADYHWCRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC(CS(=O)C1=CC=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)

silane](/img/structure/B14362925.png)





![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)

